molecular formula C12H11N3S B2356445 4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine CAS No. 370077-70-6

4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Cat. No.: B2356445
CAS No.: 370077-70-6
M. Wt: 229.3
InChI Key: KSTRGJLEGWRZCU-UHFFFAOYSA-N
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Description

4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a compound that features both an indole and a thiazole moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the thiazole ring is often found in bioactive molecules. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine typically involves the formation of the thiazole ring followed by the introduction of the indole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with 6-methylindole-3-carbaldehyde in the presence of a base such as sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: Both the indole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

Major products formed from these reactions include various substituted indole and thiazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and inhibit enzyme activity. The thiazole ring can enhance binding affinity and specificity through additional interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole-thiazole derivatives, such as:

  • 4-(Indol-3-yl)-thiazol-2-ylamine
  • 4-(6-Bromo-1H-indol-3-yl)-thiazol-2-ylamine
  • 4-(1H-Indol-3-yl)-thiazol-2-ylamine

Uniqueness

4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is unique due to the presence of the methyl group on the indole ring, which can influence its biological activity and binding properties. This structural modification can enhance the compound’s potency and selectivity as an inhibitor or ligand .

Properties

IUPAC Name

4-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-7-2-3-8-9(5-14-10(8)4-7)11-6-16-12(13)15-11/h2-6,14H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTRGJLEGWRZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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